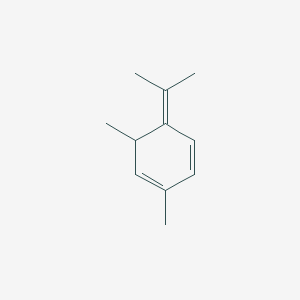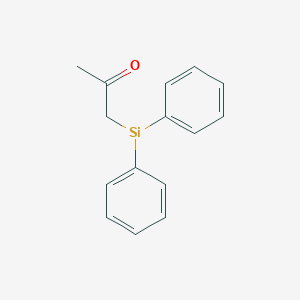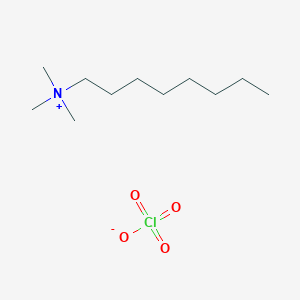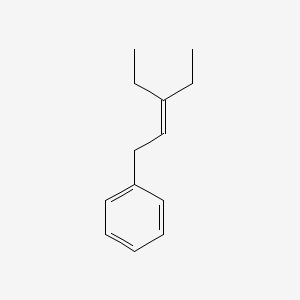
2,6-Dimethyl-5-(propan-2-ylidene)cyclohexa-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-5-(propan-2-ylidene)cyclohexa-1,3-diene is an organic compound characterized by a cyclohexadiene ring substituted with two methyl groups and an isopropylidene group. This compound is notable for its unique structure, which imparts specific chemical properties and reactivity patterns. It is used in various scientific research applications due to its interesting chemical behavior and potential utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-5-(propan-2-ylidene)cyclohexa-1,3-diene typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexadiene, which is commercially available or can be prepared through the partial hydrogenation of benzene.
Isopropylidene Introduction: The isopropylidene group is introduced via a condensation reaction with acetone in the presence of a strong base such as potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and reagents are often recycled to minimize waste and reduce costs. The process is optimized for high yield and purity, with rigorous quality control measures in place.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically forming epoxides or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the double bonds into single bonds, using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the methyl groups or the isopropylidene group, often using halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Epoxides or ketones, depending on the specific conditions.
Reduction: Saturated cyclohexane derivatives.
Substitution: Halogenated derivatives or other substituted cyclohexadienes.
Scientific Research Applications
2,6-Dimethyl-5-(propan-2-ylidene)cyclohexa-1,3-diene is used in various fields of scientific research:
Chemistry: As a building block in organic synthesis, it is used to create more complex molecules.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties is ongoing, with some derivatives showing promise as therapeutic agents.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2,6-Dimethyl-5-(propan-2-ylidene)cyclohexa-1,3-diene exerts its effects depends on the specific reaction or application. In general, its reactivity is influenced by the electron-donating effects of the methyl and isopropylidene groups, which can stabilize transition states and intermediates. This stabilization can facilitate various chemical transformations, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylcyclohexa-1,3-diene: Similar structure but lacks the isopropylidene group.
1,4-Dimethylcyclohexa-1,3-diene: Methyl groups are positioned differently, affecting reactivity.
2,6-Dimethylcyclohexa-1,3-diene: Lacks the isopropylidene group, resulting in different chemical properties.
Uniqueness
2,6-Dimethyl-5-(propan-2-ylidene)cyclohexa-1,3-diene is unique due to the presence of the isopropylidene group, which significantly influences its chemical behavior. This group can participate in various reactions, providing a versatile platform for further functionalization and derivatization.
Properties
CAS No. |
138434-36-3 |
|---|---|
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
2,6-dimethyl-5-propan-2-ylidenecyclohexa-1,3-diene |
InChI |
InChI=1S/C11H16/c1-8(2)11-6-5-9(3)7-10(11)4/h5-7,10H,1-4H3 |
InChI Key |
UQLHJMBOGXWWHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(C=CC1=C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B14270493.png)

![Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane](/img/structure/B14270516.png)

chloro-lambda~5~-phosphane](/img/structure/B14270524.png)
![4-{2-[4'-(Acetyloxy)[1,1'-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate](/img/structure/B14270530.png)
![(Propane-1,3-diyl)bis[(octanoylazanediyl)ethane-2,1-diyl] bis(hydrogen sulfate)](/img/structure/B14270536.png)
![tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane](/img/structure/B14270546.png)
![12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate](/img/structure/B14270548.png)
![Fluoreno[1,2-b]pyran](/img/structure/B14270555.png)
![3-Acridinamine, 9-[[2-(dimethylamino)ethyl]thio]-](/img/structure/B14270561.png)
![[4-[(2S)-2-amino-3-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phenyl] dihydrogen phosphate](/img/structure/B14270565.png)


